N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes the compound’s reactivity with other substances .Scientific Research Applications
Synthesis and Biological Screening
Research has been conducted on the synthesis of N-dimethylphenyl substituted derivatives of benzenesulfonamide, where derivatives were synthesized and evaluated for their biological potential. These compounds were screened for antimicrobial properties against Gram-negative and Gram-positive bacteria and assessed for enzyme inhibition potential against enzymes like lipoxygenase and chymotrypsin, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
Electrochemical Reduction Studies
Another study explored the electrochemical reduction of a pesticide structurally related to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,4-dimethylbenzenesulfonamide, providing insights into the reductive dehalogenation mechanisms and the potential environmental fate of such compounds (C. M. McGuire & D. Peters, 2016).
Transport Through Soil
Research on compounds like chlorsulfuron, which share a sulfonamide group with the target compound, has investigated their transport characteristics through soil, offering insights into the environmental mobility and persistence of such chemicals (R. Veeh et al., 1994).
Inhibitor Synthesis
A study detailed the synthesis of KN-93, a compound with a benzenesulfonamide moiety, used as an inhibitor of Ca2+/Calmodulin-dependent protein kinase II, demonstrating the utility of sulfonamide derivatives in developing selective biological inhibitors (Claudio Bruno et al., 2010).
Therapeutic Agent Synthesis
The catalytic enantioselective synthesis of a cocaine abuse therapeutic agent shows the application of sulfonamide derivatives in the synthesis of compounds with potential therapeutic uses, highlighting the versatility of sulfonamide compounds in drug development (V. J. Forrat et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic effects.
Biochemical Pathways
For instance, indole derivatives have been reported to influence numerous biological activities, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
It has a bioavailability of 93% when administered intramuscularly and 100% when administered intravenously . It is metabolized primarily by CYP3A4 and CYP2B6 enzymes in the liver and intestines . The elimination half-life of ketamine is approximately 2.5-3 hours .
Result of Action
Related compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-12-8-9-17(13(2)10-12)23(20,21)19-11-16(22-3)14-6-4-5-7-15(14)18/h4-10,16,19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBFDEHKPUNDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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